5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of biphenyl, thieno, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate biphenyl and thieno derivatives under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Photochemical synthesis using photoexcited organic dyes like Na₂ eosin Y as direct hydrogen atom transfer photocatalysts can also be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like NaBH₄ or LiAlH₄.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂ can be used.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of the compound make it suitable for use in organic electronics and optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis . This inhibition can disrupt DNA synthesis and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: An anticancer drug with a pyrimidine scaffold.
Vandetanib: Another pyrimidine-based anticancer agent.
Gefitinib: A pyrimidine derivative used in cancer therapy.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine stands out due to its unique combination of biphenyl, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11ClN2S |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClN2S/c19-17-16-15(10-22-18(16)21-11-20-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
PERNFKKDXKCGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.